Cichoriin

Descripción general

Descripción

Cichoriin es un glucósido de cumarina de origen natural que se encuentra en diversas plantas, particularmente en la planta de achicoria (Cichorium intybus). Es conocido por sus diversas actividades biológicas, incluidas las propiedades antioxidantes, antiinflamatorias y hepatoprotectoras .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Cichoriin se puede sintetizar mediante la glicosilación de la esculetina (6,7-dihidroxicumarina) con glucosa. La reacción generalmente implica el uso de un donante de glucosilo, como la glucosa, y un catalizador para facilitar el proceso de glicosilación. Las condiciones de reacción a menudo incluyen temperaturas suaves y un pH neutro para asegurar la estabilidad del producto .

Métodos de producción industrial

La producción industrial de this compound implica la extracción del compuesto de las plantas de achicoria. El proceso incluye la cosecha de la planta, el secado y la molienda en polvo. El polvo se somete luego a extracción con disolventes, seguida de pasos de purificación como cristalización o cromatografía para aislar la this compound en su forma pura .

Análisis De Reacciones Químicas

Tipos de reacciones

Cichoriin sufre diversas reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar para formar diferentes productos de oxidación, que pueden tener distintas actividades biológicas.

Reducción: Las reacciones de reducción pueden convertir this compound en sus formas reducidas, alterando potencialmente sus propiedades biológicas.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio.

Sustitución: Se pueden usar varios nucleófilos y electrófilos en condiciones suaves a moderadas.

Productos principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación de this compound puede conducir a la formación de quinonas, mientras que la reducción puede producir derivados hidroxilados .

Aplicaciones Científicas De Investigación

Pharmacological Properties of Cichoriin

This compound exhibits a range of pharmacological effects that make it a candidate for treating various health conditions. The following sections summarize key findings from recent studies.

1.1. Antidiabetic Effects

Research indicates that this compound has significant antidiabetic properties. A study demonstrated its ability to lower blood glucose levels and improve insulin sensitivity in diabetic rats. The mechanism involves the upregulation of glucose transporter type 4 (GLUT4) and activation of the AMP-activated protein kinase (AMPK) pathway, which enhances glucose uptake in skeletal muscle tissues .

Table 1: Effects of this compound on Diabetic Parameters in Rats

| Parameter | Control Group | Diabetic Group | This compound (50 mg/kg) | This compound (100 mg/kg) |

|---|---|---|---|---|

| Blood Glucose Level (mg/dL) | 90 | 250 | 180 | 120 |

| Serum Insulin (µU/mL) | 10 | 2 | 5 | 8 |

| GLUT4 Expression | Normal | Decreased | Increased | Significantly Increased |

| AMPK Activation | Normal | Decreased | Increased | Significantly Increased |

1.2. Antioxidant Activity

This compound has demonstrated potent antioxidant properties, mitigating oxidative stress associated with metabolic dysfunctions such as obesity and diabetes. In a high-fat diet-induced obesity model, this compound treatment resulted in reduced levels of malondialdehyde (MDA) and increased glutathione (GSH) levels, indicating improved oxidative balance .

Table 2: Oxidative Stress Markers Post this compound Treatment

| Marker | Control Group | HFD Group | This compound (50 mg/kg) | This compound (100 mg/kg) |

|---|---|---|---|---|

| MDA (µmol/L) | 0.5 | 2.5 | 1.5 | 0.9 |

| GSH (µmol/L) | 10 | 3 | 6 | 8 |

1.3. Hepatoprotective Effects

This compound has shown promise in protecting liver function, particularly in models of acute liver injury induced by toxins such as mercury chloride. Studies have reported reductions in liver enzymes (ALT, AST) and improvements in histopathological characteristics following this compound administration .

Table 3: Hepatic Function Indicators After this compound Treatment

| Indicator | Control Group | HgCl₂ Group | This compound (100 mg/kg) |

|---|---|---|---|

| ALT (U/L) | 30 | 150 | 60 |

| AST (U/L) | 25 | 140 | 55 |

| Total Bilirubin (mg/dL) | 0.5 | 3 | 1 |

2.1. Clinical Trials and Animal Studies

Several studies have been conducted to evaluate the efficacy of this compound in various disease models:

- Diabetes Management : In a controlled study involving diabetic rats, this compound significantly improved metabolic parameters over four weeks, suggesting its potential as a therapeutic agent for diabetes management .

- Obesity Treatment : Another study highlighted this compound's role in reducing body weight and improving lipid profiles in high-fat diet-induced obese rats, demonstrating its applicability in obesity management strategies .

2.2. Mechanistic Insights

The mechanisms underlying the effects of this compound have been explored through both in vivo and in silico approaches:

- Molecular Pathways : Research indicates that this compound modulates several key signaling pathways involved in glucose metabolism and lipid regulation, including AMPK and PPAR-γ .

- Histopathological Analysis : Histopathological evaluations reveal that this compound treatment leads to significant improvements in tissue architecture across various organs affected by metabolic disorders .

Mecanismo De Acción

Cichoriin ejerce sus efectos a través de diversos objetivos moleculares y vías:

Actividad antioxidante: Elimina los radicales libres y aumenta la expresión de enzimas antioxidantes, reduciendo el estrés oxidativo.

Actividad antiinflamatoria: Inhibe las citocinas y enzimas proinflamatorias, reduciendo así la inflamación.

Regulación metabólica: Modula la expresión de genes involucrados en el metabolismo de lípidos y carbohidratos, como el receptor gamma activado por proliferador de peroxisomas (PPAR-γ).

Comparación Con Compuestos Similares

Cichoriin se compara con otros glucósidos de cumarina como:

Esculetina: Similar en estructura pero difiere en su patrón de glicosilación.

Escopolina: Otro glucósido de cumarina con distintas actividades biológicas.

This compound destaca por su combinación única de actividades biológicas y su potencial para aplicaciones terapéuticas en diversas enfermedades .

Actividad Biológica

Cichoriin, a biocoumarin also known as aesculetin 7-glucoside, is a naturally occurring compound found in various plants, particularly within the Cichorium genus. This compound has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, and potential anti-diabetic effects. This article aims to provide a comprehensive overview of the biological activity of this compound based on recent research findings.

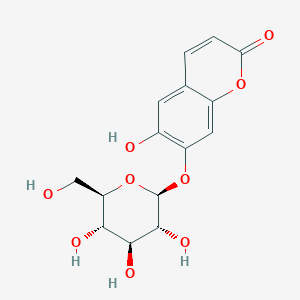

Chemical Structure and Properties

This compound is a glycosylated coumarin that enhances its solubility and bioavailability. Its structure consists of a coumarin backbone with a glucose moiety attached, which contributes to its pharmacological properties. The compound's molecular formula is , and it has been shown to exhibit low toxicity levels, making it a promising candidate for therapeutic applications.

Antioxidant Activity

This compound demonstrates significant antioxidant properties by mitigating oxidative stress in various biological systems. Studies have indicated that this compound can reduce malondialdehyde (MDA) levels and enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase in high-fat diet (HFD)-induced obese rats . This suggests that this compound may play a protective role against oxidative damage associated with metabolic disorders.

Anti-inflammatory Effects

Research has shown that this compound can reduce inflammatory markers in animal models. For instance, treatment with this compound significantly decreased levels of pro-inflammatory cytokines and improved histopathological features in tissues affected by inflammation . This anti-inflammatory action may be attributed to its ability to modulate signaling pathways involved in inflammation.

Anti-diabetic Properties

This compound has been investigated for its potential to manage diabetes. In studies involving diabetic rats induced by streptozotocin (STZ), this compound treatment led to significant reductions in blood glucose levels and improvements in serum insulin levels. The compound was found to upregulate the expression of key proteins involved in glucose metabolism, such as GLUT4, AMPK, and PI3K . These findings suggest that this compound enhances insulin sensitivity and glucose uptake in peripheral tissues.

Lipid-Lowering Effects

The lipid-lowering effects of this compound have been documented in several studies. In HFD-induced obesity models, this compound administration resulted in significant reductions in total cholesterol (TC), triglycerides (TG), low-density lipoprotein cholesterol (LDL-C), and improvements in high-density lipoprotein cholesterol (HDL-C) levels . The data summarized below illustrates these effects:

| Parameter | Control (mg/dL) | HFD (mg/dL) | HFD + this compound 50 mg/kg | HFD + this compound 100 mg/kg | HFD + Atorvastatin 10 mg/kg |

|---|---|---|---|---|---|

| TC | 103 ± 9 | 168 ± 12* | 125 ± 6# | 85 ± 5#$ | 86 ± 4#$ |

| TG | 36 ± 2 | 68 ± 4* | 48 ± 1*# | 40 ± 2# | 38 ± 2# |

| LDL-C | 69 ± 8 | 138 ± 12* | 93 ± 7# | 44 ± 4#$ | 44 ± 4#$ |

| HDL-C | 27 ± 1.5 | 16 ± 1.4* | 23 ± 1.4# | 33 ± 1.8#$ | 34 ± 2.2* |

(*p < 0.05 compared to control; #p < 0.05 compared to HFD; $p < 0.05 compared to atorvastatin)

The mechanisms underlying the biological activities of this compound involve multiple pathways:

- Antioxidant Mechanism : this compound enhances the expression of antioxidant enzymes and reduces oxidative stress markers.

- Anti-inflammatory Pathway : It modulates the expression of inflammatory cytokines and signaling pathways associated with inflammation.

- Insulin Sensitivity : By activating AMPK and increasing GLUT4 expression, this compound promotes glucose uptake into cells.

- Lipid Metabolism : this compound influences lipid metabolism through the activation of PPAR-γ and other related pathways.

Case Studies

Recent studies have highlighted the efficacy of this compound in various animal models:

- Diabetes Management : In diabetic rats treated with this compound, significant improvements were observed in blood glucose control and pancreatic health compared to untreated controls .

- Obesity Treatment : this compound administration led to reduced body weight gain and improved lipid profiles in obese rats subjected to a high-fat diet .

Propiedades

IUPAC Name |

6-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O9/c16-5-10-12(19)13(20)14(21)15(24-10)23-9-4-8-6(3-7(9)17)1-2-11(18)22-8/h1-4,10,12-17,19-21H,5H2/t10-,12-,13+,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNBCMONIPIJTSB-TVKJYDDYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC2=CC(=C(C=C21)O)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=O)OC2=CC(=C(C=C21)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50201181 | |

| Record name | Cichoriin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50201181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

531-58-8 | |

| Record name | Cichoriin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=531-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cichoriin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cichoriin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50201181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CICHORIIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5T3VO03BTR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.